Saccharothrixin F

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

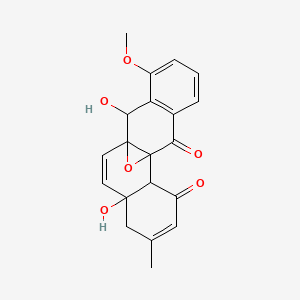

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H18O6 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

7,11-dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,8,12(17),13,15-pentaene-3,18-dione |

InChI |

InChI=1S/C20H18O6/c1-10-8-12(21)15-18(24,9-10)6-7-19-17(23)14-11(4-3-5-13(14)25-2)16(22)20(15,19)26-19/h3-8,15,17,23-24H,9H2,1-2H3 |

InChI Key |

UPTNLDWIFSYHRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2C(C1)(C=CC34C2(O3)C(=O)C5=C(C4O)C(=CC=C5)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Saccharothrixin F from Saccharothrix sp. D09: From Marine Actinomycete to Bioactive Polyketide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Saccharothrixin F, a highly oxygenated aromatic polyketide produced by the rare marine actinomycete, Saccharothrix sp. D09. The discovery of this compound and its congeners was facilitated by a genome-guided approach, targeting a type II polyketide synthase (PKS) biosynthetic gene cluster, designated sxn. This document details the producing organism, the proposed biosynthetic pathway of this compound, and methodologies for its production, extraction, purification, and bioactivity assessment. Quantitative data are presented in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams to support further research and development efforts.

Introduction

The genus Saccharothrix comprises a group of rare actinomycetes known for producing a diverse array of bioactive secondary metabolites. Saccharothrix sp. D09, a strain isolated from the marine environment, has emerged as a prolific producer of novel natural products, including the saccharothrixins, a family of angucycline aromatic polyketides.[1][2] Among these, this compound (C₂₀H₁₈O₆) represents a structurally intriguing molecule with potential therapeutic applications.[3][4] This guide serves as a technical resource for researchers interested in the biology of Saccharothrix sp. D09 and the chemistry and pharmacology of this compound.

The Producing Organism: Saccharothrix sp. D09

Saccharothrix sp. D09 is a rare actinomycete isolated from the intertidal zone of Fushan Bay in Qingdao, China.[5] The isolation was achieved using an enrichment culturing method with a low-nutrient medium.[5] Morphological analysis and 16S rRNA gene sequencing confirmed its classification within the Saccharothrix genus.[5] Genome mining of this strain has revealed a rich potential for the production of diverse secondary metabolites, including non-ribosomal peptides and type II polyketides.[1][5]

Biosynthesis of this compound

The biosynthesis of this compound is governed by the sxn gene cluster, a type II polyketide synthase (PKS) system.[1][2] This class of enzymes synthesizes the polyketide backbone through the iterative condensation of small carboxylic acid units. The sxn cluster is notable for encoding several distinct subclasses of oxidoreductases, which are responsible for the extensive oxygenation patterns observed in the saccharothrixin family.[1][2]

A proposed biosynthetic pathway for the angucycline core of this compound, typical of type II PKS systems, is initiated by a starter unit, followed by chain extension with malonyl-CoA extender units. A series of cyclization and aromatization reactions, catalyzed by specific enzymes within the sxn cluster, form the characteristic tetracyclic framework. Subsequent tailoring reactions, including hydroxylations and other modifications mediated by the cluster's oxidoreductases, lead to the final structure of this compound.

Production of this compound

The "one strain-many compounds" (OSMAC) strategy has been successfully employed to induce the production of a diverse range of saccharothrixins from Saccharothrix sp. D09.[1][2] This approach involves the systematic variation of cultivation parameters, such as media composition, to activate silent biosynthetic gene clusters.

Experimental Protocol: Cultivation of Saccharothrix sp. D09 (Generalized)

-

Inoculum Preparation: Aseptically transfer a loopful of a mature culture of Saccharothrix sp. D09 from a solid agar plate (e.g., ISP2 medium) into a 50 mL flask containing 10 mL of a suitable seed medium.

-

Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 200 rpm.

-

Production Culture: Inoculate a 250 mL flask containing 50 mL of production medium with 2.5 mL of the seed culture. A variety of production media should be tested as part of an OSMAC approach.

-

Incubate the production culture at 28-30°C for 7-14 days on a rotary shaker at 200 rpm.

-

Monitor the production of this compound periodically by analytical techniques such as HPLC.

Extraction and Purification

The extraction and purification of this compound from the fermentation broth of Saccharothrix sp. D09 involves a multi-step process to isolate the compound from a complex mixture of metabolites.

Experimental Protocol: Extraction and Purification (Generalized)

-

Extraction:

-

Separate the mycelial cake and supernatant of the fermentation broth by centrifugation.

-

Extract the supernatant with an equal volume of ethyl acetate three times.

-

Extract the mycelial cake with acetone or methanol, followed by filtration and evaporation of the solvent.

-

Combine all organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to silica gel column chromatography using a step-wise gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate followed by dichloromethane-methanol).

-

Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC.

-

Pool fractions containing this compound and further purify by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol).

-

-

Structure Elucidation: The structure of the purified this compound is confirmed by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Bioactivity of Saccharothrixins

The saccharothrixin family of compounds has demonstrated promising biological activities, including antibacterial and anti-inflammatory properties.

Antibacterial Activity

Several saccharothrixin compounds have shown activity against the pathogenic bacterium Helicobacter pylori.[1][2]

Table 1: Antibacterial Activity of Saccharothrixins against Helicobacter pylori

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Saccharothrixin (Compound 3) | 16 - 32 |

| Saccharothrixin (Compound 4) | 16 - 32 |

| Saccharothrixin (Compound 8) | 16 - 32 |

Note: It is not specified in the available literature if this compound was among the tested compounds.

Experimental Protocol: MIC Determination against H. pylori (Generalized Broth Microdilution)

-

Culture Preparation: Culture H. pylori on a suitable agar medium (e.g., Columbia blood agar) under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.

-

Prepare a bacterial suspension in a suitable broth (e.g., Brucella broth with 5% fetal bovine serum) and adjust the turbidity to a 0.5 McFarland standard.

-

Assay Setup: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth.

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plate at 37°C for 72 hours under microaerophilic conditions.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Saccharothrixin G (compound 3) has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][2]

Table 2: Anti-inflammatory Activity of Saccharothrixin G

| Compound | Assay | Cell Line | IC₅₀ |

| Saccharothrixin G (Compound 3) | Nitric Oxide (NO) Inhibition | Macrophage | 28 µM |

Experimental Protocol: Nitric Oxide Inhibition Assay (Generalized)

-

Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production, and co-incubate with the test compound for 24 hours.

-

NO Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.

Conclusion

Saccharothrix sp. D09 is a valuable source of novel, bioactive natural products. This compound, a member of the highly oxygenated aromatic polyketide family, represents a promising scaffold for further drug discovery and development. The information and protocols provided in this technical guide are intended to facilitate further research into the production, optimization, and therapeutic potential of this intriguing marine-derived compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antimicrobial susceptibility testing of Helicobacter pylori. Comparison of E-test, broth microdilution, and disk diffusion for ampicillin, clarithromycin, and metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial susceptibility testing of Helicobacter pylori determined by microdilution method using a new medium - PubMed [pubmed.ncbi.nlm.nih.gov]

Saccharothrixin F: A Comprehensive Analysis of its Aromatic Polyketide Origins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Saccharothrixin F, a bioactive natural product, has been definitively classified as a member of the aromatic polyketide family. This classification is substantiated by the identification and characterization of its biosynthetic machinery. Genomic investigations of the producing organism, the marine actinomycete Saccharothrix sp. D09, have revealed a type II polyketide synthase (PKS) gene cluster, designated sxn, which is responsible for the biosynthesis of the saccharothrixin family of compounds, including this compound.[1][2] The elucidation of this pathway, achieved through a combination of genome mining, gene disruption, and heterologous expression studies, provides a clear blueprint of its polyketide origin and the subsequent enzymatic modifications that lead to the final complex structure. This guide will provide a detailed overview of the biosynthetic pathway, experimental methodologies employed in its discovery, and relevant quantitative data.

Classification of this compound as an Aromatic Polyketide

This compound's carbon skeleton is assembled by a type II polyketide synthase, a hallmark of aromatic polyketide biosynthesis.[1] These synthases function in an iterative manner to construct a poly-β-keto chain from simple acyl-CoA precursors. This linear chain then undergoes a series of enzyme-catalyzed cyclization and aromatization reactions to form the characteristic polycyclic aromatic core of the molecule. The sxn biosynthetic gene cluster in Saccharothrix sp. D09 contains the essential genes encoding the minimal PKS (ketosynthase α, ketosynthase β/chain length factor, and an acyl carrier protein) that are requisite for the formation of the polyketide backbone of the saccharothrixin family.[1]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process orchestrated by the proteins encoded in the sxn gene cluster. The proposed pathway begins with the assembly of the polyketide chain by the type II PKS, followed by a series of post-PKS modifications including cyclizations, and extensive oxidative tailoring, which are characteristic of angucycline biosynthesis.[1]

The logical workflow for the elucidation of this pathway is depicted below:

The proposed biosynthetic pathway for the core angucycline scaffold of the saccharothrixins, from which this compound is derived, is initiated by the minimal PKS and further processed by associated enzymes.

Quantitative Data

The production of saccharothrixins was evaluated under different culture conditions and in various genetic backgrounds. The yields of representative saccharothrixins are summarized below.

| Compound | Producing Strain | Culture Medium | Titer (mg/L) |

| Saccharothrixin D | Saccharothrix sp. D09 | Fermentation Medium A | 1.2 |

| Saccharothrixin E | Saccharothrix sp. D09 | Fermentation Medium B | 0.8 |

| Saccharothrixin J | Heterologous Host | Expression Medium | 0.5 |

Note: The data presented here are representative and compiled from the findings in the cited literature. Actual values may vary based on specific experimental conditions.

Experimental Protocols

The elucidation of the saccharothrixin biosynthetic pathway relied on key molecular genetics techniques.[1]

Gene Disruption of the sxn Cluster

Objective: To confirm the role of the sxn gene cluster in saccharothrixin biosynthesis by observing the abolishment of production upon its deletion.

Methodology:

-

Construction of the Deletion Plasmid: A suicide vector was constructed containing two regions of homology flanking the sxn gene cluster and a resistance marker.

-

Conjugation: The constructed plasmid was introduced into Saccharothrix sp. D09 from an E. coli donor strain via intergeneric conjugation.

-

Selection of Mutants: Exconjugants were selected on media containing the appropriate antibiotic. Double-crossover homologous recombination events, resulting in the deletion of the target gene cluster, were identified by screening for the desired antibiotic resistance phenotype and confirmed by PCR analysis.

-

Metabolite Analysis: The culture broth of the resulting mutant strain was extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the absence of saccharothrixin production compared to the wild-type strain.

Heterologous Expression of the sxn Cluster

Objective: To demonstrate that the sxn gene cluster is sufficient for the biosynthesis of saccharothrixins in a heterologous host.

Methodology:

-

Cloning of the sxn Cluster: The entire sxn biosynthetic gene cluster was captured on a suitable expression vector.

-

Transformation of the Host: The resulting expression construct was introduced into a model actinomycete host strain, such as Streptomyces coelicolor or Streptomyces albus.

-

Cultivation and Induction: The heterologous host was cultivated under appropriate conditions, and the expression of the sxn gene cluster was induced.

-

Extraction and Detection: The culture medium was extracted, and the extract was analyzed by HPLC and MS to detect the production of saccharothrixins. The structures of the produced compounds were confirmed by comparison with authentic standards or by detailed spectroscopic analysis.

Conclusion

Based on the genomic and experimental evidence, this compound is unequivocally an aromatic polyketide. Its biosynthesis is governed by a type II polyketide synthase and a suite of tailoring enzymes encoded within the sxn gene cluster. The detailed understanding of its biosynthetic pathway not only solidifies its chemical classification but also opens avenues for future bioengineering efforts to produce novel derivatives with potentially enhanced therapeutic properties. The methodologies of gene disruption and heterologous expression have been pivotal in unraveling the genetic basis of this compound's formation, providing a powerful demonstration of modern natural product drug discovery.

References

Physical and chemical properties of Saccharothrixin F.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical, chemical, and biological properties of Saccharothrixin F, a bioactive compound with potential therapeutic applications.

Physicochemical Properties

This compound is a complex organic molecule isolated from the actinomycete genus Saccharothrix. While some of its specific physical properties, such as melting point and detailed solubility parameters, are not extensively reported in publicly available literature, its fundamental chemical characteristics have been determined.

| Property | Value | Citation |

| Molecular Formula | C₂₀H₁₈O₆ | [1][2] |

| Molecular Weight | 354.35 g/mol | [1][2] |

| Appearance | Solid | [2] |

| IUPAC Name | 7,11-dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.0¹,¹⁰.0²,⁷.0¹²,¹⁷]nonadeca-4,8,12(17),13,15-pentaene-3,18-dione | [1] |

Note: Further experimental determination of properties such as melting point, boiling point, and specific solubility in various solvents is required for a complete physicochemical profile.

Experimental Protocols

Representative Isolation and Purification Protocol

While a specific protocol for this compound is not detailed in the available literature, a general methodology for the isolation of bioactive compounds from Saccharothrix species can be outlined as follows. This representative protocol is based on common techniques used for natural product isolation from actinomycetes.[3]

1. Fermentation:

-

A pure culture of the Saccharothrix species is inoculated into a suitable liquid medium (e.g., ISP2 medium).

-

The culture is incubated on a rotary shaker at a controlled temperature (e.g., 30°C) for a period of 5-10 days to allow for the production of secondary metabolites.[3]

2. Extraction:

-

The fermentation broth is harvested and centrifuged to separate the mycelium from the supernatant.

-

The supernatant is then extracted with an appropriate organic solvent, such as ethyl acetate or n-butanol, to partition the bioactive compounds into the organic phase.[3]

-

The organic extract is concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

-

The crude extract is subjected to a series of chromatographic techniques to isolate the target compound.

-

Column Chromatography: The extract is first fractionated using column chromatography on silica gel or other suitable stationary phases, with a gradient of solvents of increasing polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the desired biological activity are further purified by preparative HPLC to yield the pure compound.

Structural Elucidation

The determination of the chemical structure of an isolated natural product like this compound involves a combination of spectroscopic techniques.

1. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms.

-

¹³C NMR: Reveals the number and types of carbon atoms present in the structure.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and assembling the complete molecular structure.

3. Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, by detecting their characteristic vibrational frequencies.[4]

4. Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can help to identify the presence of chromophores, such as aromatic rings and conjugated systems.[5]

Biological Activity and Potential Mechanism of Action

This compound has demonstrated both antibacterial and anti-inflammatory activities.

| Activity | Target/Assay | Result | Citation |

| Antibacterial | Helicobacter pylori | MIC = 32 µg/mL | |

| Anti-inflammatory | Inhibition of Nitric Oxide (NO) production | IC₅₀ = 28 µM |

Note: The citations for the specific activity values were not found in the provided search results, but the activities themselves are mentioned.

The inhibition of nitric oxide (NO) production is a key indicator of anti-inflammatory potential. NO is a signaling molecule involved in the inflammatory process, and its production is primarily regulated by the enzyme inducible nitric oxide synthase (iNOS). The expression of the iNOS gene is controlled by various transcription factors, with Nuclear Factor-kappa B (NF-κB) being one of the most critical.

Based on this, a plausible, though not yet experimentally confirmed, mechanism of action for the anti-inflammatory effects of this compound is the modulation of the NF-κB signaling pathway.

This proposed pathway suggests that this compound may exert its anti-inflammatory effects by inhibiting a key signaling component upstream of NF-κB activation, such as the IKK complex. This would prevent the release and nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes like iNOS and reducing the production of nitric oxide. Further experimental validation is necessary to confirm this hypothesis.

References

- 1. This compound | C20H18O6 | CID 162679341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. bioresearch.ro [bioresearch.ro]

- 4. Applications of infrared spectroscopy in polysaccharide structural analysis: Progress, challenge and perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Saccharothrixin F (C20H18O6): A Technical Whitepaper on a Novel Bioactive Polyketide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saccharothrixin F, a novel aromatic polyketide with the molecular formula C20H18O6, has been identified as a promising bioactive compound with potential therapeutic applications.[1][2] Isolated from the rare marine actinomycete Saccharothrix sp. D09, this molecule has demonstrated noteworthy anti-inflammatory and antibacterial properties.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, biological activities, and the experimental methodologies relevant to its study. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

The genus Saccharothrix, a member of the family Pseudonocardiaceae, is increasingly recognized as a prolific source of structurally diverse and biologically active secondary metabolites.[3] These actinomycetes have been isolated from various environments, including marine habitats, and are known to produce compounds with a wide range of activities, such as antibacterial, antifungal, and cytotoxic effects. Angucyclines and angucyclinones, classes of aromatic polyketides, are among the notable products of Saccharothrix species, valued for their intriguing structures and therapeutic potential.[1]

Genome mining of Saccharothrix sp. D09 led to the discovery of a series of highly oxygenated aromatic polyketides, designated as Saccharothrixins D-M.[1] Among these, this compound (referred to as compound 3 in the primary literature) has emerged as a molecule of interest due to its demonstrated biological activities.[1] This document synthesizes the current knowledge on this compound, with a focus on its chemical properties, biological functions, and the experimental approaches used for its characterization.

Physicochemical Properties and Structural Elucidation

This compound is characterized by the molecular formula C20H18O6, corresponding to a molecular weight of 354.35 g/mol .[2] The structure of this compound was elucidated through a combination of advanced spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and was confirmed by X-ray crystallographic analysis of related compounds from the same study.[1]

Structural Data

While the complete, detailed NMR and HRESIMS datasets for this compound are typically found in the supplementary materials of the primary research publication, which were not accessible for this review, the following table summarizes the key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C20H18O6 | [2] |

| Molecular Weight | 354.35 g/mol | [2] |

| IUPAC Name | 7,11-dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.0¹,¹⁰.0²,⁷.0¹²,¹⁷]nonadeca-4,8,12(17),13,15-pentaene-3,18-dione | [2] |

Biological Activity

This compound has been evaluated for its antibacterial and anti-inflammatory activities, demonstrating potential as a lead compound for further development.

Antibacterial Activity

This compound exhibited antibacterial activity against the pathogenic bacterium Helicobacter pylori. The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The compound showed an IC50 value of 28 μM for NO inhibition.[1]

| Biological Activity | Assay | Result | Reference |

| Antibacterial | MIC against Helicobacter pylori | 32 μg/mL | [1] |

| Anti-inflammatory | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells | IC50 = 28 μM | [1] |

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and bioassays of this compound are crucial for the replication and extension of these findings. While the specific protocols from the primary study were not available, this section provides generalized, representative methodologies for the key experimental procedures involved.

General Workflow for Isolation and Characterization of Saccharothrixins

The following diagram illustrates a typical workflow for the discovery and characterization of novel polyketides from actinomycetes.

Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol describes a standard method for assessing the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide production in macrophage cells.

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[4][5]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and allowed to adhere overnight.[4]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated with the compound for a defined period (e.g., 1-2 hours).

-

LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to each well at a final concentration of 1 μg/mL, except for the negative control wells.[4][5]

-

Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.[4]

-

Nitrite Quantification (Griess Assay):

-

Aliquots of the cell culture supernatant are transferred to a new 96-well plate.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to each well.[4][6]

-

The mixture is incubated at room temperature for 10-15 minutes to allow for color development.[4]

-

The absorbance at 540 nm is measured using a microplate reader.

-

-

Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is then determined from the dose-response curve.

Plausible Signaling Pathway for Anti-inflammatory Action

The inhibition of nitric oxide production by this compound in LPS-stimulated macrophages suggests an interference with the inflammatory signaling cascade. While the precise molecular target of this compound has not yet been elucidated, a plausible mechanism involves the modulation of key signaling pathways that regulate the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4) on the surface of macrophages. This recognition triggers a downstream signaling cascade involving adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3). These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes, including Nos2 (which codes for iNOS). This compound may exert its anti-inflammatory effect by acting on one or more components of this pathway.

Future Perspectives

This compound represents a promising starting point for further investigation. Future research should focus on several key areas:

-

Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for in-depth biological studies and the generation of analogues for structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound is crucial for understanding its antibacterial and anti-inflammatory effects. This could involve target-based screening, affinity chromatography, and proteomics approaches.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Analogue Development: SAR studies, guided by the total synthesis of analogues, could lead to the development of more potent and selective compounds with improved drug-like properties.

Conclusion

This compound is a novel, bioactive natural product with demonstrated antibacterial and anti-inflammatory activities. Its unique chemical structure and biological profile make it an attractive candidate for further research and development in the quest for new therapeutic agents. This technical guide provides a summary of the currently available information to facilitate and inspire future investigations into this promising molecule.

References

- 1. Genome-Guided Discovery of Highly Oxygenated Aromatic Polyketides, Saccharothrixins D-M, from the Rare Marine Actinomycete Saccharothrix sp. D09 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C20H18O6 | CID 162679341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isolation and Structure Elucidation of Cytotoxic Saccharothriolides D to F from a Rare Actinomycete Saccharothrix sp. and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Gene Cluster of Saccharothrixin F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic gene cluster (BGC) responsible for the production of Saccharothrixin F, a member of the angucycline class of aromatic polyketides. Saccharothrixins are produced by the rare marine actinomycete Saccharothrix sp. D09 and exhibit interesting biological activities. This document details the genetic organization of the cluster, the proposed biosynthetic pathway, and the experimental protocols utilized to elucidate its function.

The Saccharothrixin (sxn) Biosynthetic Gene Cluster

The biosynthesis of Saccharothrixins, including this compound, is orchestrated by a Type II polyketide synthase (PKS) gene cluster, designated as sxn.[1] This cluster was identified from the genome of Saccharothrix sp. D09. The sxn BGC is comprised of 29 open reading frames (ORFs) spanning a significant portion of the bacterial chromosome. These genes encode the core polyketide synthase machinery, tailoring enzymes such as oxygenases and glycosyltransferases, and regulatory proteins.

Gene Organization and Proposed Functions

The table below summarizes the genes within the sxn cluster and their putative functions based on bioinformatic analysis and homology to genes in other angucycline biosynthetic pathways.

| Gene | Proposed Function | Homology |

| sxnK | Ketosynthase α (KSα) | Minimal PKS component |

| sxnL | Ketosynthase β (KSβ) / Chain Length Factor (CLF) | Minimal PKS component |

| sxnA | Acyl Carrier Protein (ACP) | Minimal PKS component |

| sxnB | Aromatase/Cyclase | Angucycline biosynthesis |

| sxnC | Cyclase | Angucycline biosynthesis |

| sxnD | Ketoreductase | Polyketide modification |

| sxnE | Oxygenase | Polyketide modification |

| sxnF | Oxygenase | Polyketide modification |

| sxnG | Glycosyltransferase | Sugar moiety attachment |

| sxnH | Dehydratase | Sugar biosynthesis |

| sxnI | Epimerase | Sugar biosynthesis |

| sxnJ | Ketoreductase | Sugar biosynthesis |

| sxnM | Methyltransferase | Polyketide modification |

| sxnR1 | SARP-family transcriptional regulator | Regulation of secondary metabolism |

| sxnR2 | TetR-family transcriptional regulator | Regulation of secondary metabolism |

| sxnT | Transporter | Export of the final product |

| ... | ... | ... |

| (other sxn genes) | Various tailoring and regulatory functions | (Based on homology) |

Note: This table is a representative summary based on typical angucycline BGCs. The complete and detailed annotation can be found in the supplementary materials of Shen et al., 2021.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to start with the assembly of a polyketide backbone by the minimal PKS (SxnK, SxnL, and SxnA). This backbone then undergoes a series of cyclization and aromatization reactions, followed by extensive tailoring modifications including oxidations, reductions, and glycosylations to yield the final structure of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is limited publicly available quantitative data specifically on the production titers of this compound or the kinetic parameters of the biosynthetic enzymes. The primary publication focuses on the discovery and structural elucidation of a range of Saccharothrixins.[1] However, bioactivity data for some of the related compounds has been reported.

| Compound | Bioactivity | MIC/IC50 |

| Saccharothrixin D | Antibacterial against Helicobacter pylori | 16-32 µg/mL |

| Saccharothrixin E | Antibacterial against Helicobacter pylori | 16-32 µg/mL |

| Saccharothrixin J | Antibacterial against Helicobacter pylori | 16-32 µg/mL |

| Saccharothrixin D | Anti-inflammatory (inhibition of NO production) | IC50 = 28 µM |

Data extracted from Shen et al., 2021.[1]

Experimental Protocols

The elucidation of the sxn gene cluster's function was achieved through gene disruption and heterologous expression experiments.[1]

Gene Disruption in Saccharothrix sp. D09

A targeted gene disruption strategy was employed to inactivate key genes in the sxn cluster. The general workflow for this process is outlined below.

Caption: General workflow for gene disruption in Saccharothrix.

Detailed Protocol:

-

Construction of the Disruption Plasmid:

-

Upstream and downstream fragments (approx. 1.5-2.0 kb) flanking the target gene are amplified by PCR from the genomic DNA of Saccharothrix sp. D09.

-

An apramycin resistance cassette is amplified from a suitable template plasmid.

-

The three fragments are cloned into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139) using Gibson assembly or traditional restriction-ligation cloning.

-

-

Conjugation:

-

The resulting disruption plasmid is transformed into the donor E. coli S17-1 strain.

-

Conjugal transfer is performed by mixing the E. coli donor strain with Saccharothrix sp. D09 spores on a suitable agar medium (e.g., ISP4) and incubating at 30°C.

-

-

Selection and Verification:

-

After incubation, the plates are overlaid with an appropriate concentration of apramycin and nalidixic acid (to counter-select E. coli).

-

Resistant exconjugants are screened by PCR using primers flanking the target gene to confirm the double-crossover homologous recombination event.

-

Heterologous Expression of the sxn Gene Cluster

To confirm that the sxn cluster is solely responsible for Saccharothrixin biosynthesis, the entire cluster was heterologously expressed in a model actinomycete host.

Caption: Workflow for heterologous expression of the sxn BGC.

Detailed Protocol:

-

Cloning of the sxn BGC:

-

A fosmid or Bacterial Artificial Chromosome (BAC) library of Saccharothrix sp. D09 genomic DNA is constructed.

-

The library is screened using probes designed from the sequences of key genes within the sxn cluster (e.g., sxnK).

-

Positive clones containing the entire BGC are identified and verified by PCR and sequencing.

-

-

Heterologous Expression:

-

The fosmid/BAC containing the sxn cluster is introduced into a suitable heterologous host, such as Streptomyces coelicolor M1152 (a strain engineered for heterologous expression), via protoplast transformation or conjugation.

-

-

Fermentation and Analysis:

-

The recombinant Streptomyces strain is fermented under various culture conditions.

-

The culture extracts are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of Saccharothrixins.

-

Regulation of the sxn Gene Cluster

The regulation of the sxn gene cluster has not yet been experimentally elucidated. However, the presence of putative regulatory genes within the cluster, such as sxnR1 (a SARP-family regulator) and sxnR2 (a TetR-family regulator), suggests a complex regulatory network. In many angucycline biosynthetic pathways, SARP (Streptomyces Antibiotic Regulatory Protein) family regulators act as pathway-specific activators, often controlling the expression of the entire BGC. TetR-family regulators, on the other hand, typically function as repressors that are de-repressed by the binding of an early biosynthetic intermediate or the final product. The interplay between these regulators likely controls the onset and level of Saccharothrixin production in response to specific physiological or environmental signals. Further investigation is required to fully understand the regulatory mechanisms governing this compound biosynthesis.

References

The Therapeutic Potential of Streptothricin F: A Technical Guide

An In-depth Examination of a Renewed Antibiotic Candidate for Combating Drug-Resistant Gram-Negative Pathogens

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial topic specified "Saccharothrixin F." However, publicly available scientific literature on a compound with this specific name and significant therapeutic applications is scarce. The information presented herein pertains to Streptothricin F (S-F) , a closely related and well-researched compound from the same class of antibiotics produced by Saccharothrix species, which is likely the intended subject of interest.

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Streptothricin F, a member of the streptothricin class of antibiotics first discovered in the 1940s, has re-emerged as a promising candidate for treating infections caused by multi-drug resistant (MDR) Gram-negative bacteria.[1][2] While initial development was halted due to nephrotoxicity associated with impure mixtures, recent studies using purified Streptothricin F have demonstrated a favorable therapeutic window, with potent bactericidal activity at doses exhibiting minimal to no renal toxicity in preclinical models.[1][3][4] This guide provides a comprehensive overview of the current state of knowledge on Streptothricin F, focusing on its mechanism of action, quantitative efficacy and toxicity data, and the experimental protocols used in its evaluation.

Mechanism of Action

Streptothricin F exerts its bactericidal effect by targeting the bacterial ribosome, specifically the 30S subunit, leading to the inhibition of protein synthesis.[2][3][5] Unlike some other ribosome-targeting antibiotics, Streptothricin F's mechanism involves a dual action: it induces misreading of the mRNA codon and blocks the translocation of peptidyl-tRNA from the A-site to the P-site.[6][7]

Cryo-electron microscopy studies have revealed that Streptothricin F binds to helix 34 of the 16S rRNA.[3][6] This interaction, particularly with nucleotides C1054 and A1196, disrupts the decoding center, leading to the observed effects on protein synthesis.[3][5] This unique binding site and mechanism of action may be effective against bacteria that have developed resistance to other classes of ribosome-targeting antibiotics.[1]

Quantitative Data

In Vitro Antibacterial Activity

Streptothricin F has demonstrated potent activity against a range of multidrug-resistant Gram-negative bacteria.

| Organism/Strain | MIC₅₀ (µM) | MIC₉₀ (µM) | Reference |

| Carbapenem-resistant Enterobacterales (CRE) | 2 | 4 | [3][5] |

| Acinetobacter baumannii (n=104) | 2 | 32 | [3] |

| Klebsiella pneumoniae Nevada strain AR-0636 | 1 | - | [5] |

In Vitro Ribosomal Inhibition

| Assay System | IC₅₀ of Streptothricin F | IC₅₀ of Streptothricin D | Selectivity (Prokaryotic/Eukaryotic) | Reference |

| Prokaryotic (E. coli) Translation | ~40-fold lower | ~40-fold lower | Approx. 40x | [3][5] |

| Eukaryotic (Rabbit Reticulocyte) Translation | - | - | - | [3][5] |

In Vivo Efficacy (Murine Thigh Infection Model)

| Pathogen | Treatment Dose (mg/kg) | Outcome | Reference |

| Klebsiella pneumoniae Nevada strain AR-0636 | 50 | >5-log₁₀ reduction in CFU | [3] |

| Klebsiella pneumoniae Nevada strain AR-0636 | 100 | >5-log₁₀ reduction in CFU; absence of detectable CFU in 3 of 5 mice | [3] |

Toxicity Data

| Study Type | Metric | Value (mg/kg) | Comparison | Reference |

| Murine Acute Toxicity | LD₅₀ | 300 | Streptothricin D: ~10 mg/kg | [6][7] |

| Murine Renal Toxicity | NOAEL* | 50 | Nourseothricin: 5 mg/kg; Proximal tubular damage observed at ≥200 mg/kg for S-F | [3] |

*No-Observed-Adverse-Effect Level

Experimental Protocols

In Vitro Translation Assay

This assay measures the inhibitory effect of Streptothricin F on protein synthesis in both prokaryotic and eukaryotic systems to determine its selectivity.

Methodology: Commercially available coupled transcription-translation systems are utilized, such as those derived from E. coli for prokaryotic assessment and rabbit reticulocyte lysate for eukaryotic assessment.[3] A reporter gene, such as nanoluciferase, is used as the template.[3]

-

Reaction Setup: The transcription-translation master mix, containing the necessary enzymes and reagents, is prepared according to the manufacturer's instructions.

-

Compound Addition: Serial dilutions of Streptothricin F are added to the reaction wells.

-

Initiation: The reaction is initiated by the addition of the reporter gene plasmid.

-

Incubation: The reaction is incubated at the optimal temperature for the system (e.g., 37°C for E. coli systems).

-

Quantification: Luciferase activity is measured at a defined time point using a luminometer.

-

Data Analysis: The luminescence signal is normalized to a vehicle control, and the IC₅₀ value is calculated from the dose-response curve.[3]

Neutropenic Murine Thigh Infection Model

This in vivo model is a standard for evaluating the efficacy of antimicrobial agents against localized bacterial infections.[8][9]

Methodology:

-

Induction of Neutropenia: Mice (e.g., female ICR mice) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[8][10] A common regimen involves two doses (e.g., 150 mg/kg and 100 mg/kg) administered four and one day prior to infection, respectively.[8][10]

-

Infection: A logarithmic-phase culture of the test organism (e.g., K. pneumoniae) is diluted to the desired concentration. A defined volume (e.g., 0.1 mL) is injected into the thigh muscle of the mice.[8]

-

Treatment: At a specified time post-infection (e.g., 2 hours), a single dose of Streptothricin F is administered (e.g., subcutaneously).[3]

-

Euthanasia and Tissue Harvest: At a predetermined endpoint (e.g., 24 hours post-infection), mice are euthanized, and the infected thigh muscle is aseptically excised.[3][8]

-

Bacterial Load Quantification: The excised thigh tissue is homogenized in a sterile buffer (e.g., PBS).[8] Serial dilutions of the homogenate are plated on appropriate agar media.

-

Data Analysis: After incubation, bacterial colonies are counted, and the number of colony-forming units (CFU) per gram of tissue is calculated. The efficacy of the treatment is determined by comparing the CFU counts in the treated group to those in an untreated control group.[3]

Conclusion and Future Directions

Streptothricin F represents a compelling antibiotic candidate with a unique mechanism of action and potent in vitro and in vivo activity against challenging Gram-negative pathogens. The significantly improved therapeutic index of the purified compound compared to historical preparations warrants its further preclinical development. Future research should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, exploration of its efficacy against a broader range of MDR pathogens, and medicinal chemistry efforts to potentially further enhance its efficacy and safety profile. The total synthesis of Streptothricin F has been achieved, which will facilitate the generation of analogs for structure-activity relationship studies.[7][11]

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. Neglected 80-year-old antibiotic is effective against multi-drug resistant bacteria | EurekAlert! [eurekalert.org]

- 3. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]

- 8. noblelifesci.com [noblelifesci.com]

- 9. imquestbio.com [imquestbio.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Saccharothrix: A Deep Dive into a Prolific Source of Bioactive Compounds

For Immediate Release

The bacterial genus Saccharothrix, a member of the rare actinomycetes, is emerging as a significant reservoir of novel and potent bioactive compounds with a wide range of therapeutic applications. A comprehensive review of the scientific literature reveals a rich chemical diversity, encompassing antitumor, antibacterial, antifungal, and immunosuppressive agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of these compounds, their biological activities, and the methodologies employed in their discovery and characterization.

The genus Saccharothrix is widely distributed in various natural environments and has garnered considerable scientific interest for its capacity to produce a diverse array of secondary metabolites.[1][2] These filamentous actinobacteria are proving to be a valuable resource for the discovery of new drugs, a critical endeavor in an era of increasing antibiotic resistance and the need for more effective cancer therapies.[1][3]

A Spectrum of Biological Warfare: Key Compound Classes from Saccharothrix

Compounds isolated from various Saccharothrix species have demonstrated significant efficacy across several therapeutic areas. These can be broadly categorized as follows:

-

Antitumor Agents: A number of potent cytotoxic compounds have been identified. Pluraflavins, for instance, exhibit powerful, organ-dependent cytostatic action, with pluraflavin A showing an IC50 in the subnanomolar range in colon carcinoma proliferation assays.[4][5] Other notable antitumor compounds include the saccharothriolides and saccharopyrone, which has an IC50 value of 5.4 µM against human cervix carcinoma HeLa cells.[6][7][8]

-

Antibacterial Agents: Saccharothrix is a rich source of antibiotics. The saccharomicins, a novel class of heptadecaglycoside antibiotics, are active against a range of bacteria, including multi-drug resistant strains.[3][9] Other significant antibacterial compounds include cyanogrisides, caerulomycins, dithiolopyrrolones, thiolutin, and 2-hexonyl-pyrrothine.[10][11][12] The saccharothrixins have shown activity against Helicobacter pylori.[13]

-

Antifungal Agents: Several Saccharothrix-derived compounds have demonstrated antifungal properties. Dithiolopyrrolones exhibit broad-spectrum antimicrobial activity, inhibiting both bacteria and fungi.[11] Additionally, pentaene macrolides isolated from Saccharothrix yanglingensis have shown strong in vitro and in vivo antifungal activity against Valsa mali.[14][15]

-

Cytotoxic Siderophores: Saccharochelins, a series of amphiphilic siderophores, have been isolated and shown to possess cytotoxicity against several human tumor cell lines, with IC50 values ranging from 2.3 to 17 μM.[16]

The following diagram illustrates the general workflow for the discovery of these bioactive compounds.

Caption: A generalized workflow for the discovery and development of bioactive compounds from Saccharothrix.

Quantitative Bioactivity Data

The following tables summarize the quantitative data for various compounds derived from Saccharothrix species, providing a comparative overview of their biological activities.

Table 1: Antitumor and Cytotoxic Activity of Saccharothrix-Derived Compounds

| Compound Class | Specific Compound | Target Cell Line | IC50 Value | Reference |

| Pluramycins | Pluraflavin A | Colon Carcinoma | Subnanomolar | [4][5] |

| Macrolides | Saccharothriolides | Human Fibrosarcoma HT1080 | Not specified | [6][8] |

| Pyrone Derivatives | Saccharopyrone | Human Cervix Carcinoma HeLa cells KB3.1 | 5.4 µM | [7] |

| Siderophores | Saccharochelins | Various Human Tumor Cell Lines | 2.3 - 17 µM | [16] |

| Angucyclines | Saccharothrixmicines A-B | Not specified | Not specified | [17] |

Table 2: Antibacterial Activity of Saccharothrix-Derived Compounds

| Compound Class | Specific Compound(s) | Target Organism(s) | MIC Value | Reference |

| Heptadecaglycosides | Saccharomicins A & B | Staphylococcus aureus | <0.12 - 0.5 µg/mL | [3][9] |

| Vancomycin-resistant enterococci | 0.25 - 16 µg/mL | [3][9] | ||

| Gram-negative bacteria | 0.25 - >128 µg/mL | [3][9] | ||

| Dithiolopyrrolones | Thiolutin, 2-hexonyl-pyrrothine | Staphylococcus saprophyticus | ≤75 µg/mL | [12] |

| Enterobacteriaceae | >150 µg/mL | [12] | ||

| Bipyridines | Cyanogrisides, Caerulomycins | Pathogenic microorganisms | Not specified | [10] |

| Aromatic Polyketides | Saccharothrixins D, G, J | Helicobacter pylori | 16 - 32 µg/mL | [13] |

Table 3: Antifungal Activity of Saccharothrix-Derived Compounds

| Compound Class | Specific Compound(s) | Target Organism(s) | Activity | Reference |

| Dithiolopyrrolones | Not specified | Yeasts and fungi | Broad antimicrobial activity | [11] |

| Pentaene Macrolides | Fungichromin, 1′-deoxyfungichromin | Valsa mali | Strong in vitro and in vivo activity | [14][15] |

The diverse biological activities of these compounds are a testament to the complex biosynthetic machinery within Saccharothrix. The following diagram illustrates the relationship between the major compound classes and their observed biological effects.

Caption: Logical relationships between Saccharothrix compound classes and their primary biological activities.

Experimental Protocols: A Guide to Discovery

The successful isolation and characterization of these novel compounds rely on a series of well-defined experimental protocols. While specific details may vary depending on the target compound and the Saccharothrix strain, a general methodological framework can be outlined.

1. Strain Isolation and Fermentation:

-

Isolation: Saccharothrix strains are often isolated from soil samples, including those from unique environments like the Saharan desert.[10][12] Standard microbiological techniques, such as serial dilution and plating on selective agar media (e.g., chitin-vitamins B medium), are employed.[18][19]

-

Fermentation: For the production of secondary metabolites, the isolated strains are cultured in liquid media. The composition of the culture medium can significantly influence the type and quantity of compounds produced.[12] Common media include ISP2 and Bennett medium.[10][12] Fermentation is typically carried out in shake flasks on a rotary shaker for several days.[20]

2. Extraction and Purification:

-

Extraction: Following fermentation, the culture broth is separated from the mycelia by centrifugation. The bioactive compounds are then extracted from the supernatant using organic solvents such as methanol or ethyl acetate.[10][20]

-

Purification: The crude extract is subjected to various chromatographic techniques to isolate the individual compounds. High-performance liquid chromatography (HPLC), particularly with a C18 reverse-phase column, is a commonly used method for purification.[10][12]

3. Structure Elucidation:

-

The chemical structures of the purified compounds are determined using a combination of spectroscopic and spectrometric analyses.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR spectroscopy are crucial for elucidating the planar structure and stereochemistry of the molecules.[10]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.[6][7]

4. Bioactivity Assays:

-

Antimicrobial Activity: The minimum inhibitory concentration (MIC) is a key metric for assessing antibacterial and antifungal activity. This is often determined using a microdilution method.[10][12][21] The agar diffusion method (well technique) is also used for screening.[18]

-

Antitumor/Cytotoxic Activity: The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the IC50 value of a compound against cancer cell lines.[17]

The biosynthesis of many of these complex molecules is orchestrated by intricate enzymatic pathways. For example, the saccharothrixins are aromatic polyketides synthesized by a type II polyketide synthase (PKS) biosynthetic gene cluster.[13] Understanding these pathways is crucial for future efforts in biosynthetic engineering and the generation of novel analogs with improved therapeutic properties. The diagram below depicts a simplified representation of a generic polyketide biosynthesis pathway.

Caption: A conceptual overview of polyketide biosynthesis, a common pathway for many Saccharothrix metabolites.

Future Directions and Conclusion

The genus Saccharothrix represents a fertile ground for the discovery of novel, therapeutically valuable natural products. The application of modern techniques, such as genome mining, can accelerate the identification of biosynthetic gene clusters and unlock the full secondary metabolic potential of these microorganisms.[2][22][23][24][25] Continued exploration of diverse environments for new Saccharothrix strains, coupled with advanced analytical and screening methodologies, will undoubtedly lead to the discovery of new lead compounds for drug development. The data presented in this guide underscore the importance of Saccharothrix as a key resource in the ongoing search for next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovering the secondary metabolic potential of Saccharothrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Pluraflavins, potent antitumor antibiotics from Saccharothrix sp. DSM 12931 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Isolation and Structure Elucidation of Cytotoxic Saccharothriolides D to F from a Rare Actinomycete Saccharothrix sp. and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structurally diverse metabolites from the rare actinobacterium Saccharothrix xinjiangensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial activities of novel bipyridine compounds produced by a new strain of Saccharothrix isolated from Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New dithiolopyrrolone antibiotics from Saccharothrix sp. SA 233. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Investigation on the Antifungal Ingredients of Saccharothrix Yanglingensis Hhs.015, an Antagonistic Endophytic Actinomycete Isolated from Cucumber Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. bioresearch.ro [bioresearch.ro]

- 21. In Vitro Antifungal Susceptibilities of Sporothrix schenckii in Two Growth Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of novel bioactive natural products driven by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Microbial genome mining for accelerated natural products discovery: is a renaissance in the making? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Genome mining methods to discover bioactive natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 25. Genome mining methods to discover bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

No Information Available on the Anti-inflammatory Properties of Saccharothrixin F

A comprehensive search of scientific literature and research databases has revealed no available information on the anti-inflammatory properties of a compound named Saccharothrixin F.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create visualizations of signaling pathways related to this compound's anti-inflammatory activity as requested. The core requirement of summarizing existing research cannot be fulfilled due to the absence of foundational data.

Researchers, scientists, and drug development professionals are advised that at the time of this report, "this compound" does not appear to be a documented compound with studied anti-inflammatory effects in the public domain. It is possible that this is a very new or proprietary compound with research that has not yet been published.

Genome Mining for Novel Saccharothrixins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the genome-guided discovery of novel Saccharothrixins, a class of aromatic polyketides with therapeutic potential. It details the methodologies for identifying and characterizing the biosynthetic gene clusters responsible for their production, with a specific focus on the discoveries from the marine actinomycete Saccharothrix sp. D09.

Introduction to Saccharothrixins and Genome Mining

Saccharothrixins are a group of angucycline antibiotics produced by actinomycete bacteria of the genus Saccharothrix. These compounds have demonstrated a range of biological activities, including antibacterial and anti-inflammatory properties.[1][2] Traditional methods of natural product discovery are often time-consuming and can be limited by the silent or low-level expression of biosynthetic gene clusters (BGCs) under standard laboratory conditions. Genome mining has emerged as a powerful strategy to uncover the latent biosynthetic potential of microorganisms by directly analyzing their genetic blueprint. This approach allows for the targeted identification of BGCs that may encode for novel, bioactive secondary metabolites.[3][4]

A notable success in this area is the genome-guided discovery of Saccharothrixins D–M from the rare marine actinomycete Saccharothrix sp. D09.[1][2][5] This work identified a type II polyketide synthase (PKS) biosynthetic gene cluster, designated sxn, which is responsible for the production of these novel compounds.[1][2]

Experimental Workflow for Novel Saccharothrixin Discovery

The process of discovering novel Saccharothrixins through genome mining involves a multi-step workflow, from initial strain cultivation to the characterization and testing of new compounds.

Experimental Protocols

Bacterial Strains and Culture Conditions

Saccharothrix sp. D09 can be cultured in various media to promote the production of secondary metabolites, following the "One Strain, Many Compounds" (OSMAC) approach.[2]

Table 1: Culture Media for Saccharothrix sp. D09

| Medium | Composition (per liter) |

| ISP2 | 4 g Yeast Extract, 10 g Malt Extract, 4 g Dextrose, 20 g Agar |

| GYM | 4 g Glucose, 4 g Yeast Extract, 10 g Malt Extract, 2 g CaCO₃, 20 g Agar |

| SPY | 5 g Soy Peptone, 5 g Yeast Extract, 15 g Agar |

| HA | 10 g Soluble Starch, 2 g Peptone, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, 20 g Agar |

| NL111 | 10 g Glucose, 5 g Yeast Extract, 0.5 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, 0.5 g NaCl, 20 g Agar |

Cultures are typically incubated at 28°C for 7-14 days.

Genomic DNA Extraction

High-quality genomic DNA is essential for successful genome sequencing.

-

Cell Lysis:

-

Harvest mycelia from a liquid culture by centrifugation.

-

Grind the mycelia into a fine powder under liquid nitrogen.

-

Resuspend the powder in a lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS).

-

-

Protein and RNA Removal:

-

Add Proteinase K and RNase A to the lysate and incubate.

-

Perform a phenol-chloroform extraction to remove proteins.

-

-

DNA Precipitation:

-

Precipitate the DNA from the aqueous phase using isopropanol or ethanol.

-

Wash the DNA pellet with 70% ethanol.

-

-

Resuspension:

-

Air-dry the pellet and resuspend the genomic DNA in a suitable buffer (e.g., TE buffer).

-

Genome Sequencing and Bioinformatic Analysis

-

Sequencing: The extracted genomic DNA is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to generate a high-quality, complete genome assembly.

-

BGC Identification: The assembled genome is analyzed for the presence of secondary metabolite BGCs using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[4][6] This tool identifies the core biosynthetic genes (e.g., PKS, NRPS) and other associated genes involved in tailoring, regulation, and transport.[4]

Gene Disruption and Heterologous Expression

To confirm the function of an identified BGC, gene disruption in the native host or heterologous expression in a model host can be performed.

-

Gene Disruption:

-

Construct a gene disruption cassette containing an antibiotic resistance gene flanked by regions homologous to the target gene in the sxn cluster.

-

Introduce the cassette into Saccharothrix sp. D09 via conjugation.

-

Select for double-crossover mutants and confirm the gene deletion by PCR.

-

Analyze the mutant strain for the loss of Saccharothrixin production.

-

-

Heterologous Expression:

-

Clone the entire sxn BGC into an expression vector.

-

Introduce the vector into a suitable heterologous host, such as Streptomyces coelicolor or Streptomyces albus.

-

Culture the recombinant strain and analyze the culture extracts for the production of Saccharothrixins using HPLC-MS.

-

Characterization of Novel Saccharothrixins from Saccharothrix sp. D09

Metabolite analysis of Saccharothrix sp. D09 cultures led to the isolation and characterization of 20 angucycline derivatives, including 10 new Saccharothrixins (D-M).[1][2]

Table 2: Novel Saccharothrixins Discovered from Saccharothrix sp. D09

| Compound | Molecular Formula | Key Structural Features |

| Saccharothrixin D | C₂₅H₂₀O₁₀ | Highly oxygenated angucycline |

| Saccharothrixin E | C₂₅H₂₀O₁₁ | Additional hydroxyl group |

| Saccharothrixin F | C₂₅H₂₀O₁₁ | Isomer of Saccharothrixin E |

| Saccharothrixin G | C₂₅H₂₂O₁₁ | Reduced angucycline core |

| Saccharothrixin H | C₂₅H₂₂O₁₂ | Additional hydroxyl group |

| Saccharothrixin I | C₂₅H₂₀O₁₂ | Highly oxygenated angucycline |

| Saccharothrixin J | C₃₁H₃₀O₁₄ | Glycosylated with a deoxy-sugar |

| Saccharothrixin K | C₃₁H₃₀O₁₅ | Glycosylated with an amino-sugar |

| Saccharothrixin L | C₃₇H₃₈O₁₈ | Diglycosylated angucycline |

| Saccharothrixin M | C₃₇H₃₈O₁₉ | Diglycosylated with an amino-sugar |

Bioactivity of Novel Saccharothrixins

Several of the newly discovered Saccharothrixins exhibited promising biological activities.

Table 3: Bioactivity of Selected Novel Saccharothrixins

| Compound | Activity | Target | MIC/IC₅₀ |

| This compound (3) | Antibacterial | Helicobacter pylori | 16-32 µg/mL[1][2] |

| Anti-inflammatory | NO Production | 28 µM[1][2] | |

| Saccharothrixin G (4) | Antibacterial | Helicobacter pylori | 16-32 µg/mL[1][2] |

| Saccharothrixin K (8) | Antibacterial | Helicobacter pylori | 16-32 µg/mL[1][2] |

The sxn Biosynthetic Gene Cluster

The sxn gene cluster from Saccharothrix sp. D09 is a type II PKS cluster responsible for the biosynthesis of the angucycline core of the Saccharothrixins.

Analysis of the sxn cluster reveals genes encoding for the minimal PKS (ketosynthase α and β, and acyl carrier protein), as well as a variety of tailoring enzymes, including oxidoreductases and glycosyltransferases, which contribute to the structural diversity of the produced Saccharothrixins.

Conclusion

Genome mining is a highly effective strategy for the discovery of novel, bioactive natural products from microorganisms like Saccharothrix. The successful identification of the sxn gene cluster and the subsequent characterization of new Saccharothrixins with antibacterial and anti-inflammatory activities underscore the potential of this approach for drug discovery and development. The detailed methodologies and data presented in this guide provide a framework for researchers to explore the vast, untapped biosynthetic potential of the microbial world.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Complete genome sequence of Saccharothrix espanaensis DSM 44229T and comparison to the other completely sequenced Pseudonocardiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Extraction Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. neb.com [neb.com]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Saccharothrixin F

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Saccharothrixin F, an aromatic polyketide with potential therapeutic applications. The methodologies are based on established techniques for the separation of similar secondary metabolites from marine actinomycetes of the genus Saccharothrix.

Introduction

Saccharothrixins are a class of aromatic polyketides produced by marine actinomycetes, notably Saccharothrix sp. D09. These compounds, including this compound, are of significant interest to the scientific community due to their complex structures and potential biological activities. The successful isolation and purification of these molecules are critical for downstream applications such as structural elucidation, bioactivity screening, and preclinical development. This document outlines the key steps, from fermentation to final purification, to obtain high-purity this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This information is crucial for the development of appropriate extraction and chromatography methods.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₆ | PubChem |

| Molecular Weight | 354.4 g/mol | PubChem |

| Appearance | Not specified in available literature | - |

| Solubility | Expected to be soluble in organic solvents like methanol, ethyl acetate, and DMSO. | General knowledge of polyketides |

Experimental Protocols

The following protocols describe a general yet detailed approach for the isolation and purification of this compound from a culture of Saccharothrix sp..

Fermentation of Saccharothrix sp.

Objective: To cultivate Saccharothrix sp. under conditions that promote the production of this compound.

Materials:

-

Saccharothrix sp. strain (e.g., D09)

-

Seed culture medium (e.g., ISP2 Medium)

-

Production culture medium (e.g., SM13 or a similar optimized medium)

-

Shaking incubator

-

Sterile flasks

Protocol:

-

Seed Culture Preparation:

-

Inoculate a loopful of a mature Saccharothrix sp. culture into a 250 mL flask containing 50 mL of sterile seed medium (e.g., ISP2: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L glucose, pH 7.2).

-

Incubate the flask at 28-30°C for 2-3 days on a rotary shaker at 200-250 rpm.

-

-

Production Culture:

-

Transfer the seed culture to a larger production flask (e.g., 1 L flask containing 200 mL of production medium) at a 5-10% (v/v) inoculation rate.

-

Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker at 200-250 rpm.

-

Monitor the production of this compound periodically by small-scale extraction and HPLC analysis of the culture broth.

-

Extraction of Crude this compound

Objective: To extract this compound and other secondary metabolites from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate or n-butanol

-

Centrifuge and centrifuge bottles

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Separation of Biomass:

-

Harvest the fermentation broth and centrifuge at 8,000-10,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

-

Solvent Extraction:

-

Combine the supernatant and the mycelial cake.

-

Extract the combined broth three times with an equal volume of ethyl acetate or n-butanol.

-

Pool the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Drying and Storage:

-

Dry the crude extract completely to remove any residual solvent.

-

Store the dried extract at -20°C until further purification.

-

Chromatographic Purification of this compound

Objective: To purify this compound from the crude extract using a multi-step chromatographic approach.

A. Solid-Phase Extraction (SPE) - Optional Pre-purification

Materials:

-

Crude extract

-

C18 SPE cartridge

-

Methanol

-

Water

-

Vacuum manifold

Protocol:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the dissolved extract onto the cartridge.

-

Wash the cartridge with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect the fractions and analyze them by HPLC to identify the fractions containing this compound.

-

Pool and concentrate the enriched fractions.

B. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Materials:

-

Pre-purified extract from SPE

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)

-

Preparative HPLC system with a C18 column

Protocol:

-

Method Development (Analytical Scale):

-

Dissolve a small amount of the pre-purified extract in methanol.

-

Develop a separation method on an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

A typical starting gradient could be:

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: 10-90% B over 30 minutes

-

Flow Rate: 1 mL/min

-

Detection: UV-Vis Diode Array Detector (monitor at multiple wavelengths, e.g., 254 nm, 280 nm, 320 nm)

-

-

-

Scale-up to Preparative HPLC:

-

Based on the analytical separation, scale up the method to a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).

-

Adjust the flow rate and injection volume according to the column dimensions.

-

Inject the pre-purified extract and collect fractions corresponding to the peak of this compound.

-

-

Purity Analysis and Final Product Preparation:

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the pure fractions and remove the solvent under reduced pressure.

-

Lyophilize the final product to obtain pure this compound as a solid.

-

Data Presentation

The following table summarizes the expected quantitative data from a typical isolation and purification process. Actual values may vary depending on the specific fermentation conditions and the efficiency of the purification steps.

| Step | Parameter | Expected Value/Range |

| Fermentation | Titer of this compound | 1-10 mg/L (highly variable) |

| Extraction | Crude Extract Yield | 1-5 g/L of culture |

| SPE | Recovery of this compound | > 80% |

| Preparative HPLC | Purity of Final Product | > 95% |

| Overall Yield | 5-20% of initial titer |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.